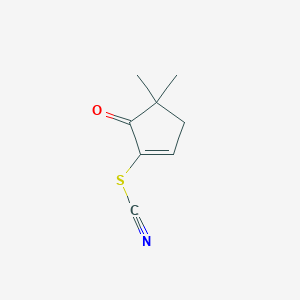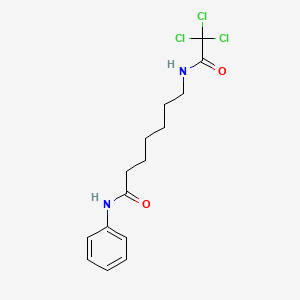
N-Phenyl-7-(2,2,2-trichloroacetamido)heptanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-7-(2,2,2-trichloroacetamido)heptanamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenyl group attached to a heptanamide chain, which is further modified with a trichloroacetamido group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-7-(2,2,2-trichloroacetamido)heptanamide typically involves a multi-step process. One common method starts with the preparation of the heptanamide backbone, followed by the introduction of the phenyl group and the trichloroacetamido group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies such as automated reactors and real-time monitoring systems helps in maintaining consistent quality and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenyl-7-(2,2,2-trichloroacetamido)heptanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
N-Phenyl-7-(2,2,2-trichloroacetamido)heptanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-Phenyl-7-(2,2,2-trichloroacetamido)heptanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as its role in inhibiting or activating certain biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-7-(2,2,2-trifluoroacetamido)heptanamide: Similar in structure but with a trifluoroacetamido group instead of a trichloroacetamido group.
N-Phenyl-7-(2,2,2-dichloroacetamido)heptanamide: Contains a dichloroacetamido group, leading to different chemical properties.
N-Phenyl-7-(2,2,2-bromoacetamido)heptanamide: Features a bromoacetamido group, which affects its reactivity and applications.
Uniqueness
N-Phenyl-7-(2,2,2-trichloroacetamido)heptanamide is unique due to the presence of the trichloroacetamido group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or stability is required.
Propriétés
Numéro CAS |
651767-96-3 |
|---|---|
Formule moléculaire |
C15H19Cl3N2O2 |
Poids moléculaire |
365.7 g/mol |
Nom IUPAC |
N-phenyl-7-[(2,2,2-trichloroacetyl)amino]heptanamide |
InChI |
InChI=1S/C15H19Cl3N2O2/c16-15(17,18)14(22)19-11-7-2-1-6-10-13(21)20-12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2,(H,19,22)(H,20,21) |
Clé InChI |
CBRGSCMCWPERRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CCCCCCNC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



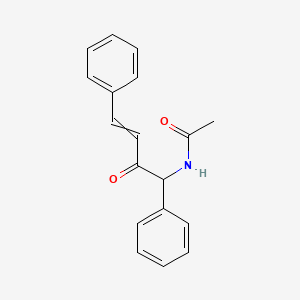
![4-([1,1'-Biphenyl]-4-yl)-4-hydroxybut-3-en-2-one](/img/structure/B12541495.png)
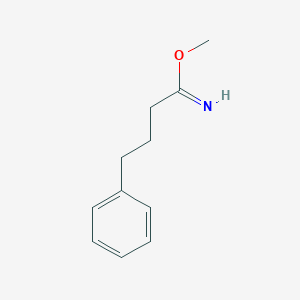
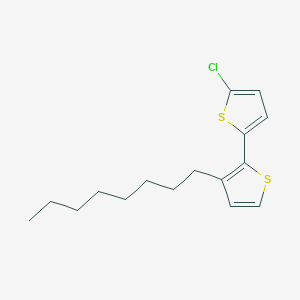
![N-Methyl-3-[(naphthalen-2-yl)oxy]propan-1-amine](/img/structure/B12541522.png)
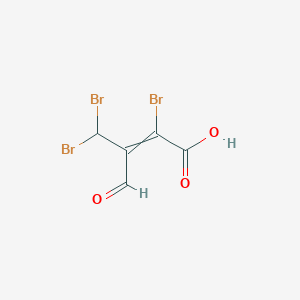
![1,7,9-Trioxadispiro[5.1.5~8~.2~6~]pentadec-14-ene](/img/structure/B12541533.png)
![(2-Acetyl-4,5-dihydro-2H-benzo[g]indazol-3-yl)acetonitrile](/img/structure/B12541536.png)

![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalene-1(2H)-thione](/img/structure/B12541546.png)
![Benzoic acid, 4-[[(4-chlorophenyl)methylamino]sulfonyl]-](/img/structure/B12541549.png)
